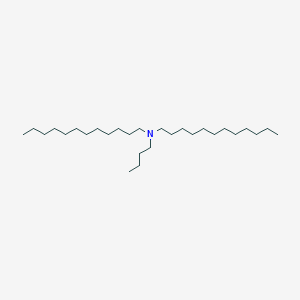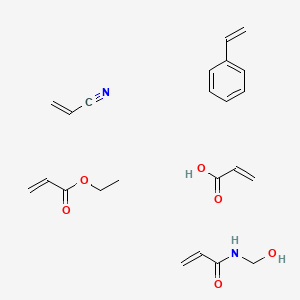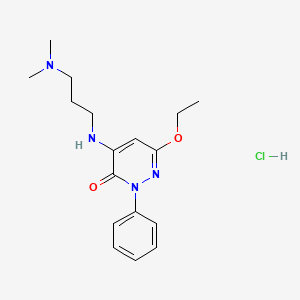
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its pyridazinone core, which is substituted with a dimethylamino propyl group, an ethoxy group, and a phenyl group. The monohydrochloride form indicates the presence of a hydrochloride salt, which enhances its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Substitution Reactions: The introduction of the dimethylamino propyl group, ethoxy group, and phenyl group is achieved through substitution reactions. These reactions often require specific catalysts and conditions to ensure selectivity and yield.
Formation of the Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the monohydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in disease progression or activate receptors that trigger therapeutic responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)-1-propylamine: A related compound with similar structural features and applications.
3,3’-Iminobis(N,N-dimethylpropylamine): Another compound with comparable chemical properties and uses.
Uniqueness
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its monohydrochloride form enhances its solubility and stability, making it more suitable for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
52207-87-1 |
|---|---|
Formule moléculaire |
C17H25ClN4O2 |
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
4-[3-(dimethylamino)propylamino]-6-ethoxy-2-phenylpyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C17H24N4O2.ClH/c1-4-23-16-13-15(18-11-8-12-20(2)3)17(22)21(19-16)14-9-6-5-7-10-14;/h5-7,9-10,13,18H,4,8,11-12H2,1-3H3;1H |
Clé InChI |
GIPWHKKLBZNUQS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NN(C(=O)C(=C1)NCCCN(C)C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
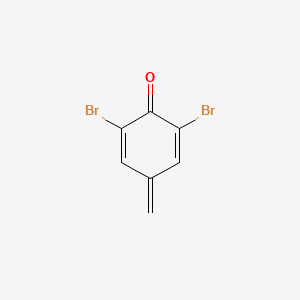
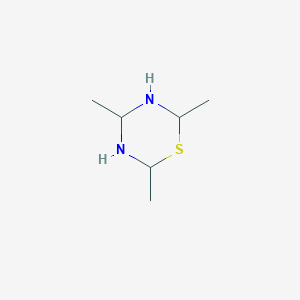


![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)

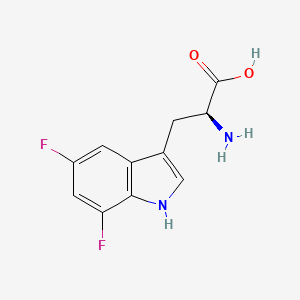
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)

![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)

